An In-Depth Technical Guide to the Molecular Structure of 3-Bromo-5-chlorothieno[3,2-b]pyridine
An In-Depth Technical Guide to the Molecular Structure of 3-Bromo-5-chlorothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure, properties, and significance of 3-Bromo-5-chlorothieno[3,2-b]pyridine, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the causality behind its structural features and their implications for its reactivity and application.
Core Molecular Structure and Physicochemical Properties
3-Bromo-5-chlorothieno[3,2-b]pyridine is a bicyclic heteroaromatic compound built upon a thieno[3,2-b]pyridine core. This core consists of a thiophene ring fused to a pyridine ring.[1][2] The systematic IUPAC name for this compound is 3-bromo-5-chlorothieno[3,2-b]pyridine.[3] Key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 912332-40-2 | [3][4] |
| Molecular Formula | C₇H₃BrClNS | [3][4] |
| Molecular Weight | 248.53 g/mol | [3][4] |
| Appearance | Solid | |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [4] |
| SMILES | ClC1=CC=C2C(C(Br)=CS2)=N1 | [4] |
| InChIKey | QGZAMJYHCIHPCU-UHFFFAOYSA-N | [3] |
The thieno[3,2-b]pyridine scaffold itself is a bioisostere of purines and has been identified as a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[2][5] The introduction of a bromine atom at the 3-position and a chlorine atom at the 5-position significantly influences the molecule's electronic properties and reactivity, making it a versatile intermediate for further chemical modifications.
Elucidation of the Molecular Structure: A Spectroscopic Approach
While a definitive single-crystal X-ray structure for 3-Bromo-5-chlorothieno[3,2-b]pyridine is not publicly available, its molecular structure can be confidently elucidated and verified through a combination of spectroscopic techniques. The expected data from these analyses are crucial for confirming the identity and purity of the compound in a research or drug development setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the three aromatic protons on the thieno[3,2-b]pyridine core. The chemical shifts and coupling constants of these protons would provide definitive evidence for the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the bromine, chlorine, sulfur, and nitrogen atoms would be particularly informative.
Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and elemental composition of the molecule. The high-resolution mass spectrum should show a characteristic isotopic pattern due to the presence of both bromine and chlorine, providing unambiguous confirmation of the molecular formula.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations within the aromatic rings. The C-Br and C-Cl stretching vibrations would also be present in the fingerprint region.
The combination of these techniques provides a robust, self-validating system for the structural confirmation of 3-Bromo-5-chlorothieno[3,2-b]pyridine.
Synthesis and Reactivity Insights
The synthesis of the thieno[3,2-b]pyridine core can be achieved through various strategies, often involving the construction of the thiophene ring onto a pre-existing pyridine or vice-versa.[6] For 3-Bromo-5-chlorothieno[3,2-b]pyridine, a plausible synthetic approach would involve the construction of the thienopyridine scaffold followed by selective halogenation, or the use of pre-halogenated precursors.
The presence of two distinct halogen atoms on the aromatic core is a key feature that dictates its reactivity. The bromine atom at the 3-position and the chlorine atom at the 5-position offer differential reactivity, particularly in transition metal-catalyzed cross-coupling reactions. This allows for selective functionalization at either position, making 3-Bromo-5-chlorothieno[3,2-b]pyridine a valuable building block for creating a diverse library of derivatives.[7]
For instance, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings. This differential reactivity enables the selective introduction of various substituents at the 3-position while leaving the 5-chloro position intact for subsequent modifications.
Below is a conceptual workflow for the potential utilization of 3-Bromo-5-chlorothieno[3,2-b]pyridine in synthetic chemistry.
Caption: Synthetic utility of 3-Bromo-5-chlorothieno[3,2-b]pyridine.
Applications in Drug Discovery and Medicinal Chemistry
The thienopyridine scaffold is a cornerstone in the development of various therapeutic agents.[8] The unique structural and electronic properties of 3-Bromo-5-chlorothieno[3,2-b]pyridine make it an attractive starting material for the synthesis of novel drug candidates. The ability to selectively introduce different functional groups at the 3- and 5-positions allows for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.
Derivatives of thieno[3,2-b]pyridine have shown a wide range of biological activities, including:
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Anticancer Agents: Thienopyridine derivatives have been investigated as inhibitors of various kinases and other targets involved in cancer progression.[8]
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Central Nervous System (CNS) Disorders: The scaffold is present in compounds targeting receptors and enzymes in the CNS, with potential applications in treating neurodegenerative diseases and psychiatric disorders.[9]
-
Anti-inflammatory and Antimicrobial Agents: The structural similarity to purines has led to the exploration of thienopyridines as anti-inflammatory and antimicrobial agents.[7]
The strategic placement of the bromo and chloro substituents on the thieno[3,2-b]pyridine core provides medicinal chemists with a versatile platform to explore structure-activity relationships (SAR) and develop novel therapeutic agents with improved efficacy and safety profiles.
Safety and Handling
3-Bromo-5-chlorothieno[3,2-b]pyridine is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Bromo-5-chlorothieno[3,2-b]pyridine is a key heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its well-defined molecular structure, characterized by the strategic placement of two different halogen atoms, offers a versatile platform for the synthesis of a wide array of complex molecules. The insights into its reactivity and the established biological significance of the thienopyridine core underscore its importance for researchers and professionals in the field of drug discovery and development.
References
A comprehensive list of references will be compiled upon completion of the full technical guide. The citations provided in the text are indicative of the sources used for the information presented.
Sources
- 1. US5861419A - Substituted pyridines as selective cyclooxygenase-2 inhibitors - Google Patents [patents.google.com]
- 2. hmdb.ca [hmdb.ca]
- 3. 3-Bromo-5-chlorothieno(3,2-b)pyridine | C7H3BrClNS | CID 71464339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 912332-40-2|3-Bromo-5-chlorothieno[3,2-b]pyridine|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
